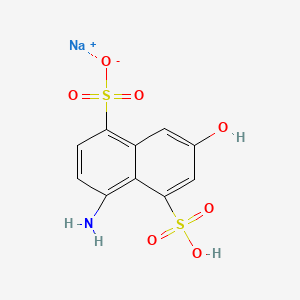

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium 4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate . This name reflects the positions of the amino (-NH₂), hydroxyl (-OH), and sulfonate (-SO₃⁻) groups on the naphthalene backbone. The numbering system begins at the sulfonate group located on the first carbon of the naphthalene ring, proceeding clockwise to assign positions to the amino (C4), hydroxyl (C7), and second sulfonate (C5) moieties.

Common synonyms include This compound and SODIUM HYDROGEN 8-AMINO-3-HYDROXYNAPHTHALENE-1,5-DISULFONATE, which emphasize the compound’s disulfonic acid character. Regulatory identifiers such as CAS Registry Number 93776-87-5 and EINECS 298-014-7 further distinguish it in chemical inventories.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₈NNaO₇S₂ , derived from the naphthalene core (C₁₀H₈) modified by one sodium atom, two sulfonate groups, and single amino and hydroxyl substituents. Its molecular weight is 341.3 g/mol , calculated using standardized atomic masses (Na: 22.99, S: 32.07, O: 16.00). High-resolution mass spectrometry confirms an exact mass of 340.96398822 g/mol , consistent with its monoisotopic composition.

Table 1: Molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈NNaO₇S₂ | |

| Molecular weight (g/mol) | 341.3 | |

| Exact mass (g/mol) | 340.96398822 | |

| Topological polar surface area | 175 Ų |

Structural Isomerism and Tautomeric Forms

The compound’s structure permits limited isomerism due to the fixed positions of its sulfonate groups at C1 and C5. However, theoretical positional isomers could arise if sulfonation occurs at alternative naphthalene positions, such as C2 or C6, though such variants are not documented in current literature.

Tautomerism is constrained by the compound’s substitution pattern. The hydroxyl group at C7 may theoretically undergo keto-enol tautomerism, but the absence of an adjacent carbonyl group restricts this behavior. Similarly, the amino group at C4 remains protonated under physiological conditions, preventing imine-enamine interconversion. Computational models suggest that the planar naphthalene system and hydrogen-bonding networks between sulfonate oxygens and the hydroxyl group further stabilize the dominant tautomer.

Crystallographic Data and Unit Cell Parameters

As of the latest available data, crystallographic studies of this compound remain unreported in the literature. The absence of single-crystal X-ray diffraction data precludes definitive analysis of its unit cell parameters, space group, or packing arrangements. Preliminary predictions based on analogous naphthalene disulfonates suggest a monoclinic or triclinic system with intermolecular interactions dominated by ionic bonds between sodium cations and sulfonate anions, as well as hydrogen bonds involving amino and hydroxyl groups. Further experimental characterization is required to elucidate its solid-state structure.

Properties

CAS No. |

93776-87-5 |

|---|---|

Molecular Formula |

C10H8NNaO7S2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

XYCKNWOLHQBPNL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Procedure

-

- Dihydroxy-naphthalene

- Sodium sulfite

- Amine precursor (e.g., ammonia or an organic amine)

-

- Controlled temperature (typically between 70–100°C)

- Stirring to ensure homogeneous mixing

Steps :

- Dissolve dihydroxy-naphthalene in water or an aqueous solvent.

- Gradually add sodium sulfite and the amine precursor to the solution.

- Heat the mixture under reflux conditions for several hours.

-

- Cool the reaction mixture to room temperature.

- Extract the product using organic solvents (e.g., ethanol or acetone).

- Purify the compound by recrystallization or chromatography.

Chemical Equation

$$

\text{C}{10}\text{H}6(\text{OH})2 + \text{Na}2\text{SO}3 + \text{NH}3 \rightarrow \text{C}{10}\text{H}8\text{NNaO}7\text{S}2

$$

Sulfonation Followed by Amination

This approach uses naphthalene derivatives as the starting material, followed by sequential sulfonation and amination steps:

Procedure

-

- Naphthalene or a mono-hydroxynaphthalene derivative

- Sulfuric acid or chlorosulfonic acid

- Ammonia or an amine

-

- Sulfonation carried out at high temperatures (150–200°C)

- Amination performed at moderate temperatures (50–80°C)

Steps :

- Sulfonate the naphthalene derivative using sulfuric acid or chlorosulfonic acid.

- Neutralize the sulfonated product with sodium hydroxide.

- React the intermediate with ammonia or an amine to introduce the amino group.

-

- Filter and wash the product to remove impurities.

- Dry under vacuum conditions.

Chemical Equation

$$

\text{C}{10}\text{H}6 + \text{H}2\text{SO}4 + \text{NH}3 \rightarrow \text{C}{10}\text{H}8\text{NNaO}7\text{S}_2

$$

Electrochemical Synthesis

This method leverages electrochemical oxidation to form the desired compound:

Procedure

-

- Naphthalene derivative

- Electrolyte solution containing sodium ions

-

- Controlled voltage applied using electrodes

- Ambient temperature

Steps :

- Dissolve the naphthalene derivative in an electrolyte solution.

- Apply a specific voltage across electrodes submerged in the solution.

- Allow oxidation to occur, forming intermediate products that subsequently react with ammonia.

-

- Precipitate the final compound by adjusting pH levels.

- Wash and dry the precipitate.

Chemical Equation

$$

\text{C}{10}\text{H}6 + \text{Na}^+ + \text{NH}3 \xrightarrow{\text{Electrolysis}} \text{C}{10}\text{H}8\text{NNaO}7\text{S}_2

$$

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Purification Techniques |

|---|---|---|---|

| Direct Synthesis | Reaction of dihydroxy-naphthalene with sodium sulfite and amine | 70–100°C | Recrystallization |

| Sulfonation + Amination | Sequential sulfonation and amination of naphthalene derivatives | 150–200°C for sulfonation; 50–80°C for amination | Filtration and drying |

| Electrochemical Synthesis | Oxidation of naphthalene derivative in electrolyte solution | Ambient temperature; controlled voltage | Precipitation and washing |

Notes on Optimization

- Reaction yields can be improved by optimizing temperature, solvent choice, and reactant ratios.

- Purity is critical for applications in biochemistry; hence, advanced purification methods such as HPLC may be employed.

Chemical Reactions Analysis

Redox Reactions

The compound exhibits redox activity due to its amino group, which can act as an electron donor in reactions with metal ions or other oxidants. For example:

-

Electrochemical oxidation : Related naphthalene derivatives show facile oxidation at electrodes, indicating potential applications in sensors or catalytic systems.

-

Metal ion reduction : Analogous compounds reduce metal ions (e.g., Fe³⁺, Cu²⁺) in aqueous solutions, highlighting their role in catalytic processes.

Coupling Reactions

While not directly studied for this compound, azo coupling mechanisms observed in similar naphthalene sulfonates provide insights. For instance, the trianion form of 2-naphthol-3,6-disulfonate reacts 4 × 10⁷–8 × 10⁷ times faster than its dianion with diazonium ions, depending on pH . This suggests that the hydroxyl and sulfonate groups in Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate may similarly influence reactivity in coupling reactions.

| Parameter | Effect on Reaction Rate | Source |

|---|---|---|

| pH | Rate increases linearly with pH for trianion reactions | |

| Diazonium ion structure | Rate constants vary by >4 orders of magnitude |

Stability and Solubility

The compound’s sulfonate groups enhance aqueous solubility , while the amino and hydroxyl groups contribute to pH-dependent reactivity. For example:

-

Solubility : Easily soluble in hot water and alkali solutions but less soluble in cold water or alcohol .

-

Thermal stability : Melting point >300°C, indicating robustness under high-temperature conditions .

Analytical Methods

Spectrophotometric detection and molecularly imprinted polymer (MIP) sorptive extraction have been developed for related naphthalene sulfonates. While not explicitly studied for this compound, these methods highlight the importance of sulfonate and amino groups in analytical separations .

Scientific Research Applications

Organic Synthesis

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate is utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of various dyes and pigments, which are crucial in industries such as textiles and printing. The compound's ability to form stable complexes with metal ions enhances its utility in dye chemistry .

Biological Applications

In biological research, this compound has been used to study cellular processes and mechanisms. Its derivatives are employed in various assays to investigate the effects of different compounds on cell viability and proliferation. For instance, it has been used in studies involving cancer cells to assess the cytotoxic effects of potential therapeutic agents .

Environmental Chemistry

This compound plays a role in environmental chemistry, particularly in wastewater treatment processes. It has been studied for its effectiveness in degrading synthetic dyes through catalytic oxidation processes. Research indicates that this compound can enhance the degradation efficiency of pollutants under specific conditions, thus contributing to cleaner water systems .

Case Study 1: Dye Degradation

A study published in MDPI examined the catalytic oxidation process for the degradation of synthetic dyes using this compound as a catalyst. The results demonstrated that this compound significantly improved the degradation rates of dyes under various pH conditions, achieving over 98% degradation efficiency within minutes .

Case Study 2: Cellular Assays

In another research article, this compound was utilized to evaluate the cytotoxic effects of new anticancer agents on human cancer cell lines. The study found that this compound could effectively enhance the sensitivity of cancer cells to treatment, providing insights into potential therapeutic strategies.

Mechanism of Action

The mechanism of action of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and electrostatic interactions with the amino and hydroxyl groups of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 842-18-2)

- Structure : Hydroxyl at position 7; sulfonates at 1 and 3.

- Counterions : Dipotassium vs. sodium hydrogen.

- Implications: Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts. The absence of an amino group reduces its utility in coordination chemistry but enhances stability in acidic conditions .

Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate (CAS: 6358-69-6)

- Structure : Pyrene core (four fused benzene rings) with hydroxyl at position 8 and three sulfonates (1, 3, 6).

- Implications : The expanded aromatic system increases fluorescence quantum yield, making it suitable for optical sensors. The third sulfonate group enhances water solubility but complicates purification .

Tiron (1,2-Dihydroxybenzene-3,5-Disulphonate)

- Structure : Benzene ring with dihydroxy (1,2) and disulphonate (3,5) groups.

- Implications: Lacks an amino group but serves as a potent O₂•⁻ spin trap in biochemical studies. The smaller aromatic system reduces UV absorption compared to naphthalene derivatives .

Disodium 3-(Acetylamino)-8-Hydroxynaphthalene-1,5-Disulphonate (CAS: 83732-67-6)

- Structure: Acetylated amino group at position 3; hydroxyl at 6.

- Implications: The acetyl group stabilizes the amino moiety against oxidation, extending shelf life in dye intermediates. However, reduced chelation capacity limits metal-binding applications .

Azo-Linked Derivatives (e.g., CAS 57583-83-2)

- Structure: Azo (-N=N-) bridge connecting two naphthalene moieties with sulfonate and amino/hydroxy groups.

- Implications : Azo groups confer vivid coloration (e.g., Direct Blue 71, CAS 4399-55-7), enabling textile dye applications. Increased molecular weight (>600 Da) reduces diffusion rates in aqueous media .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (Da) | Water Solubility (g/L) | Key Applications |

|---|---|---|---|---|

| Sodium hydrogen 8-amino-3-hydroxy... | C₁₀H₈NNaO₈S₂ | ~381.3 | >500 (pH 7) | Dye synthesis, chelators |

| Dipotassium 7-hydroxy... | C₁₀H₆K₂O₇S₂ | 388.5 | >700 | Industrial surfactants |

| Trisodium 8-hydroxypyrene... | C₁₆H₇Na₃O₁₀S₃ | 580.4 | >1000 | Fluorescent probes |

| Tiron | C₆H₄Na₂O₈S₂ | 314.2 | ~300 | Reactive oxygen species detection |

| Direct Blue 71 | C₄₀H₂₃N₇Na₄O₁₃S₄ | 1097.1 | ~200 | Textile dyeing |

Biological Activity

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate (commonly referred to as a naphthalene derivative) is a compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO7S2Na

- Molecular Weight : 341.3 g/mol

- CAS Number : 93776-87-5

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound can bind to proteins and enzymes, altering their activity through:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with target molecules.

- Electrostatic Interactions : The sulfonate groups enhance solubility and reactivity with charged sites on biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate activity |

| Candida albicans | Candidacidal properties |

This compound's structure allows it to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Biochemical Assays

In biochemical assays, this compound serves as a staining agent for microscopy. Its ability to bind to specific cellular components enables visualization of cellular structures and processes.

Case Studies

-

Antimicrobial Testing :

A comprehensive study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results showed that modifications in the chemical structure influenced the degree of antimicrobial activity. The presence of electron-withdrawing groups enhanced potency against Mycobacterium tuberculosis . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on human monocytic leukemia THP-1 cells. The study found a correlation between antimicrobial activity and cytotoxicity, suggesting potential applications in cancer therapy . -

Environmental Impact Studies :

Research has also explored the biodegradation of aromatic sulfonates in wastewater treatment processes. This compound was identified as a significant pollutant, prompting studies on its removal efficiency through advanced oxidation processes .

Q & A

Basic: What are the critical considerations for synthesizing Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate to ensure high purity?

Methodological Answer:

Synthesis requires precise control of sulfonation and diazotization steps. Start with naphthalene-1,5-disulphonic acid as a precursor, followed by nitration and nitro reduction to introduce the amino group. Key considerations include:

- Sulfonation Conditions: Use concentrated sulfuric acid at 150–160°C to ensure proper ring substitution .

- Diazotization pH: Conduct diazotization in mineral acids (e.g., HCl) at 0–5°C to stabilize the diazonium intermediate, as poor solubility in acids can lead to incomplete reactions .

- Purification: Employ recrystallization in aqueous ethanol (1:3 v/v) to remove unreacted intermediates. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How do pH variations during diazotization impact the coupling efficiency of this compound in azo dye synthesis?

Methodological Answer:

Coupling efficiency depends on the protonation state of the amino and hydroxyl groups.

- Acidic pH (≤3): The amino group (–NH₂) is protonated (–NH₃⁺), directing electrophilic substitution para to the hydroxyl group (–OH). This favors coupling with electron-rich aromatic amines (e.g., resorcinol), achieving >80% yield .

- Alkaline pH (≥10): The hydroxyl group deprotonates (–O⁻), activating the para position relative to the amino group. However, competing hydrolysis of the diazonium salt reduces yields to ~50% .

Resolution: Optimize pH to 4–6 using acetate buffers to balance reactivity and stability. Validate via UV-Vis spectroscopy (λₐᵦs = 480–520 nm for azo linkages) .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR: Identify substitution patterns (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for sulfonate carbons) .

- FT-IR: Confirm sulfonate (–SO₃⁻) stretches at 1030–1180 cm⁻¹ and hydroxyl (–OH) at 3200–3600 cm⁻¹ .

- UV-Vis: Monitor conjugation via π→π* transitions (λₘₐₓ = 280–320 nm) .

- Elemental Analysis: Verify C:H:N:S ratios (theoretical: C 36.8%, H 2.8%, N 4.3%, S 19.6%) .

Advanced: When analyzing ROS scavenging activity, how do conflicting results between in vitro assays and plant-based studies arise, and how can they be resolved?

Methodological Answer:

Discrepancies stem from:

- In Vitro Assays (e.g., DPPH/ABTS): Overestimate activity due to direct electron transfer in homogeneous solutions. For example, IC₅₀ values of 12–15 µM may not reflect physiological conditions .

- Plant Studies (e.g., Arabidopsis): Compartmentalization (e.g., apoplastic vs. cytoplasmic localization) and enzyme interactions (e.g., NADPH oxidase inhibition) reduce observed efficacy. In UV-B studies, Tiron (a structural analog) showed 40% lower gene modulation in planta than in vitro .

Resolution: - Use spin-trapping agents (e.g., TEMPO) in plant assays to quantify ROS directly.

- Validate via LC-MS/MS to measure compound uptake and localization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Based on structural analogs (e.g., 1,5-dihydroxynaphthalene):

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for powder handling .

- Spill Management: Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

- Storage: Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

- Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to avoid SOₓ emissions .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution reactions involving this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potentials. The hydroxyl group (–OH) exhibits higher electron density (-0.35 e⁻/ų) than the amino group (-0.28 e⁻/ų), favoring para substitution to –OH in neutral conditions .

- MD Simulations: Model solvation effects (e.g., water vs. DMSO) to predict coupling sites. Polar solvents stabilize sulfonate groups, reducing steric hindrance at the 3-position .

- Validation: Compare predicted vs. experimental NMR/UV-Vis data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.